Enhanced Reactivity of Fluorinated α-Ketoester vs. Non-Fluorinated Phenylpyruvate
The presence of the 4-fluoro substituent significantly enhances the electrophilicity of the α-ketoester carbonyl, leading to faster reaction kinetics in nucleophilic additions and condensations. Comparative studies with the non-fluorinated analog, ethyl phenylpyruvate, have demonstrated that the fluorinated compound exhibits reaction rates that are 2 to 3 times faster under identical conditions . This effect is directly attributed to the strong electron-withdrawing inductive effect (-I) of the para-fluorine atom.
| Evidence Dimension | Reaction Kinetics |
|---|---|
| Target Compound Data | 2-3× faster reaction rate |
| Comparator Or Baseline | Ethyl phenylpyruvate (non-fluorinated analog), baseline rate = 1× |
| Quantified Difference | 2-3 fold increase in reaction rate |
| Conditions | Nucleophilic addition/condensation reactions (general synthetic context) |
Why This Matters
For a procurement scientist, this means that ethyl 3-(4-fluorophenyl)-2-oxopropanoate can enable faster reaction times and potentially higher throughput in synthetic workflows, directly impacting process efficiency and cost.
